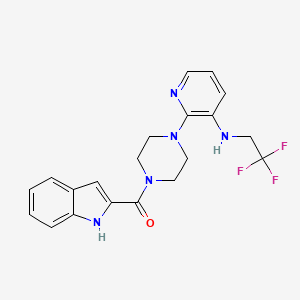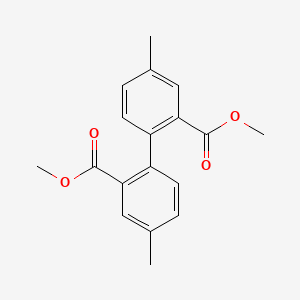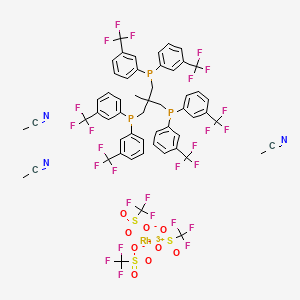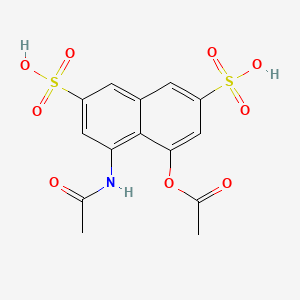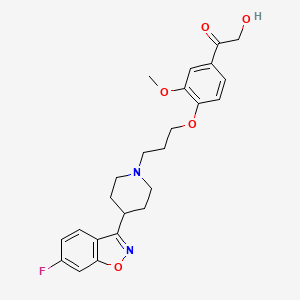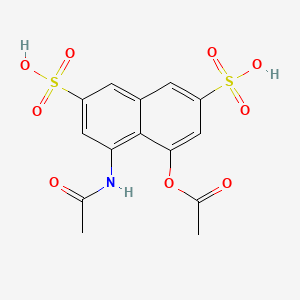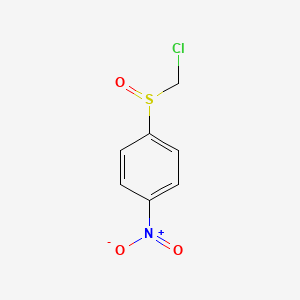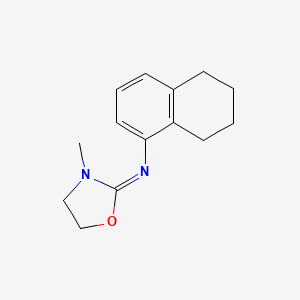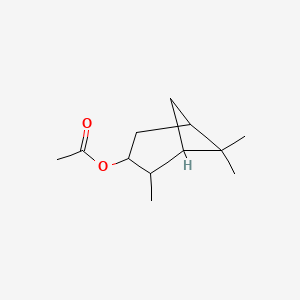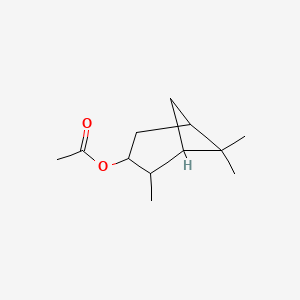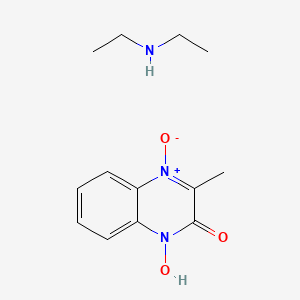
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one is a complex organic compound that combines the properties of an amine and a quinoxaline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1-hydroxy-3-methylquinoxalin-2-one with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and solvents, with precise control over temperature and pressure to maximize efficiency and yield. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of N-alkylated quinoxaline derivatives.
科学研究应用
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in cancer therapy, as it can inhibit the growth of certain cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one involves its interaction with cellular components. The compound can bind to specific enzymes or receptors, altering their activity. For example, in antimicrobial applications, it may inhibit the synthesis of essential cell wall components, leading to cell death. In cancer therapy, it may interfere with DNA replication or repair mechanisms, inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
N-methylethanamine: Similar structure but with a methyl group instead of an ethyl group.
1-hydroxy-3-methylquinoxalin-2-one: Lacks the ethylamine group.
Quinoxaline derivatives: Various derivatives with different substituents on the quinoxaline ring.
Uniqueness
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one is unique due to its combined amine and quinoxaline structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
60144-25-4 |
|---|---|
分子式 |
C13H19N3O3 |
分子量 |
265.31 g/mol |
IUPAC 名称 |
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one |
InChI |
InChI=1S/C9H8N2O3.C4H11N/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13;1-3-5-4-2/h2-5,14H,1H3;5H,3-4H2,1-2H3 |
InChI 键 |
NNVJXBWYMHCGEL-UHFFFAOYSA-N |
规范 SMILES |
CCNCC.CC1=[N+](C2=CC=CC=C2N(C1=O)O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


